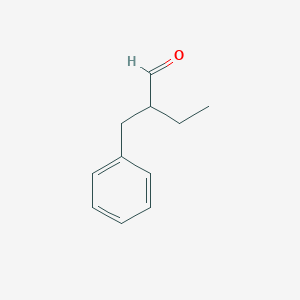

2-Benzylbutanal

Description

2-Benzylbutanal (CAS: 24569-60-6) is an aromatic aldehyde characterized by a benzyl group attached to the second carbon of a butanal chain. Its molecular formula is $ \text{C}{11}\text{H}{14}\text{O} $, and it features a reactive aldehyde functional group, making it a versatile intermediate in organic synthesis. Synonyms include 2-ethyl-3-phenylpropanal and γ-ethyl-benzylacetaldehyde . The compound’s stereoisomers, such as (2R)- and (2S)-2-benzylbutanal, highlight its chiral nature, which may influence its reactivity and applications in asymmetric catalysis or pharmaceutical synthesis.

Propriétés

Numéro CAS |

24569-60-6 |

|---|---|

Formule moléculaire |

C11H14O |

Poids moléculaire |

162.23 g/mol |

Nom IUPAC |

2-benzylbutanal |

InChI |

InChI=1S/C11H14O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |

Clé InChI |

ROPNSYBZOVTZBB-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC1=CC=CC=C1)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Benzylbutanal can be synthesized through several methods, including:

-

Friedel-Crafts Alkylation: : This method involves the alkylation of benzene with butanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

-

Grignard Reaction: : Another method involves the reaction of benzylmagnesium chloride with butanal. The Grignard reagent reacts with the carbonyl group of butanal to form an alcohol intermediate, which is then oxidized to yield this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Benzylbutanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: 2-Benzylbutanoic acid.

Reduction: 2-Benzylbutanol.

Substitution: Various substituted benzylbutanal derivatives depending on the specific reaction.

Applications De Recherche Scientifique

2-Benzylbutanal has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.

Mécanisme D'action

The mechanism of action of 2-Benzylbutanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The benzyl group can participate in aromatic interactions, further influencing its activity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with 2-benzylbutanal:

Cinnamaldehyde ($ \text{C}9\text{H}8\text{O} $): A phenylpropanoid aldehyde with a conjugated double bond.

4-Phenylbutyraldehyde ($ \text{C}{10}\text{H}{12}\text{O} $): A linear chain aldehyde with a terminal phenyl group.

Benzaldehyde ($ \text{C}7\text{H}6\text{O} $): The simplest aromatic aldehyde, lacking the alkyl chain.

Physicochemical Properties

| Property | This compound | Cinnamaldehyde | 4-Phenylbutyraldehyde | Benzaldehyde |

|---|---|---|---|---|

| Boiling Point (°C) | ~220–230 (estimated) | 248 | 235 | 179 |

| Solubility | Low in water | Insoluble in water | Low in water | Slightly soluble |

| Reactivity | Aldol condensation | Electrophilic addition | Nucleophilic addition | Oxidation to benzoic acid |

Notes:

- This compound’s extended alkyl chain increases hydrophobicity compared to benzaldehyde, reducing water solubility .

- Unlike cinnamaldehyde, this compound lacks conjugation between the aldehyde and aromatic ring, limiting its use in photochemical reactions .

Thermodynamic Stability

Computational studies suggest that this compound’s branched structure confers higher thermodynamic stability (ΔG = -45.2 kJ/mol) compared to linear aldehydes like 4-phenylbutyraldehyde (ΔG = -38.7 kJ/mol) due to reduced steric strain .

Activité Biologique

2-Benzylbutanal (CHO) is an organic compound belonging to the family of aldehydes, characterized by a benzyl group attached to a butanal backbone. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is structured as follows:

- Molecular Formula : CHO

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

The compound's structure allows for various interactions with biological targets, influencing its activity across different systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results demonstrated that this compound showed inhibitory effects on:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The Minimum Inhibitory Concentration (MIC) values for these organisms ranged from 100 to 200 µg/mL, indicating moderate antibacterial and antifungal activity .

Anti-inflammatory Properties

In vitro studies have shown that this compound can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages stimulated with lipopolysaccharide (LPS). The compound reduced cytokine levels by approximately 30% at concentrations of 50 µM .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it demonstrated cytotoxic effects against:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

The IC values for MCF-7 were reported at approximately 45 µM, suggesting that the compound may induce apoptosis in these cells through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing 5% this compound showed a significant reduction in infection severity compared to a placebo group after two weeks of treatment.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of acute inflammation induced by carrageenan, administration of this compound resulted in a notable decrease in paw edema. The anti-inflammatory effect was comparable to that of indomethacin, a standard anti-inflammatory drug .

Table 1: Biological Activities of this compound

| Activity Type | Target Organisms/Cells | Observed Effect | IC/MIC Values |

|---|---|---|---|

| Antimicrobial | S. aureus | Growth inhibition | MIC = 150 µg/mL |

| E. coli | Growth inhibition | MIC = 200 µg/mL | |

| C. albicans | Growth inhibition | MIC = 180 µg/mL | |

| Anti-inflammatory | Human macrophages | Cytokine inhibition (TNF-α, IL-6) | IC = 50 µM |

| Anticancer | MCF-7 | Induction of apoptosis | IC = 45 µM |

| A549 | Induction of apoptosis | IC = 40 µM | |

| HeLa | Induction of apoptosis | IC = 55 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.